molecular formula C13H16N4O4 B2427922 2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 941946-59-4

2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No. B2427922
CAS RN: 941946-59-4
M. Wt: 292.295
InChI Key: MNRKQHVXKVRTHO-UHFFFAOYSA-N
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Description

The compound “2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide” is a complex organic molecule. It contains functional groups such as ethyl, methoxy, methyl, dioxo, and acetamide .

Scientific Research Applications

Oxime Formation and Hydrazones

The compound can react with hydroxylamine to form oximes or with hydrazine to form hydrazones. In these reactions, the nitrogen atom acts as the nucleophile, leading to the formation of stable adducts. The oxime formation is essentially irreversible, while the hydrazone formation involves reversible hemiketal intermediates .

Catalytic Protodeboronation

Recent research has explored the use of protodeboronation reactions. While not directly related to the compound, this concept involves boronic esters and has been applied in the synthesis of various molecules, including natural products and pharmaceutical intermediates .

Indole Derivatives

Indole derivatives play a crucial role in medicinal chemistry. These compounds exhibit diverse biological activities, making them attractive for cancer treatment, antimicrobial agents, and other therapeutic applications. Although not an indole itself, the compound’s structural features may contribute to similar effects .

Biocompatible Scaffolds

The compound’s methoxy group and amide functionality could be exploited in designing biocompatible scaffolds. Researchers have developed synthetic collagen-like polypeptides for applications in cosmetics and healthcare. These scaffolds enable cell fate control using visible light, potentially benefiting tissue engineering and regenerative medicine .

Stereoisomerism

Like oximes, hydrazones can exhibit stereoisomerism. The E and Z isomers are possible due to restricted rotation around the C=N bond. However, isolating these isomers can be challenging due to their low energy barrier for interconversion .

Nomenclature and Substitution Patterns

Understanding the compound’s nomenclature (based on its substituents) and substitution patterns is essential for precise communication in scientific literature. The systematic naming conventions help researchers identify and discuss its structure effectively .

properties

IUPAC Name

2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O4/c1-4-7-5-15-11-9(10(7)21-3)12(19)17(6-8(14)18)13(20)16(11)2/h5H,4,6H2,1-3H3,(H2,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNRKQHVXKVRTHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide

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